molecular formula C13H20OS B15151712 Benzene, [(hexylsulfinyl)methyl]- CAS No. 2168-99-2

Benzene, [(hexylsulfinyl)methyl]-

Cat. No.: B15151712
CAS No.: 2168-99-2
M. Wt: 224.36 g/mol
InChI Key: PHCIFWWBMFKHLL-UHFFFAOYSA-N
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Description

Benzene, [(hexylsulfinyl)methyl]- is an organic compound characterized by the presence of a benzene ring substituted with a hexylsulfinylmethyl group. This compound is part of the sulfoxide family, which is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(hexylsulfinyl)methyl]- typically involves the reaction of benzyl chloride with hexylsulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of Benzene, [(hexylsulfinyl)methyl]- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(hexylsulfinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., chlorine, bromine).

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, [(hexylsulfinyl)methyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, [(hexylsulfinyl)methyl]- involves its interaction with various molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the redox state of the cellular environment. Additionally, the benzene ring can interact with aromatic receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, [(methylsulfinyl)methyl]-: Similar structure but with a methyl group instead of a hexyl group.

    Benzene, [(ethylsulfinyl)methyl]-: Similar structure but with an ethyl group instead of a hexyl group.

    Benzene, [(propylsulfinyl)methyl]-: Similar structure but with a propyl group instead of a hexyl group.

Uniqueness

Benzene, [(hexylsulfinyl)methyl]- is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. The longer hexyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

2168-99-2

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

hexylsulfinylmethylbenzene

InChI

InChI=1S/C13H20OS/c1-2-3-4-8-11-15(14)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

PHCIFWWBMFKHLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)CC1=CC=CC=C1

Origin of Product

United States

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